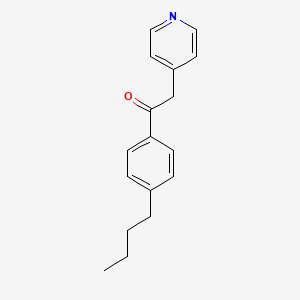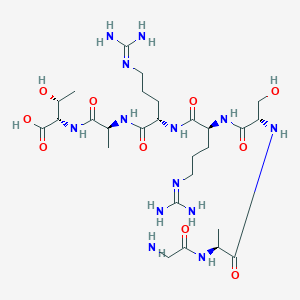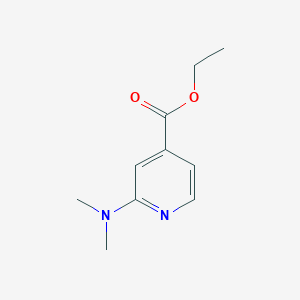![molecular formula C26H26O3 B14240048 2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one CAS No. 511226-18-9](/img/structure/B14240048.png)
2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexanone core with two hydroxyphenylmethylidene groups attached, making it a derivative of chalcones, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between cyclohexanone and 4-hydroxy-3-(prop-2-en-1-yl)benzaldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The double bonds in the prop-2-en-1-yl groups can be reduced to form saturated derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of ethers or esters.
科学的研究の応用
2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in inflammation and oxidative stress, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Chalcones: Compounds with a similar core structure but different substituents.
Flavonoids: Natural compounds with similar biological activities.
Curcuminoids: Compounds derived from turmeric with similar anti-inflammatory properties.
Uniqueness
2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
511226-18-9 |
|---|---|
分子式 |
C26H26O3 |
分子量 |
386.5 g/mol |
IUPAC名 |
2,6-bis[(4-hydroxy-3-prop-2-enylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C26H26O3/c1-3-6-20-14-18(10-12-24(20)27)16-22-8-5-9-23(26(22)29)17-19-11-13-25(28)21(15-19)7-4-2/h3-4,10-17,27-28H,1-2,5-9H2 |
InChIキー |
NNFGVWUHNPWRCM-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)CC=C)C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
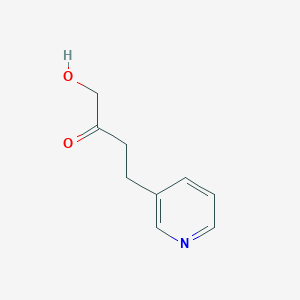
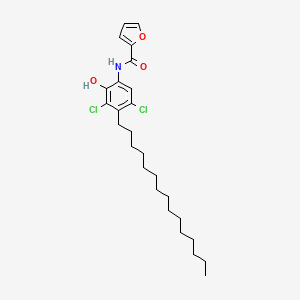
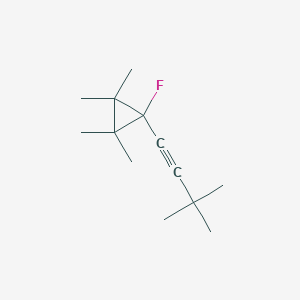
![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)
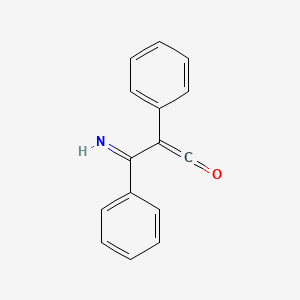
![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)
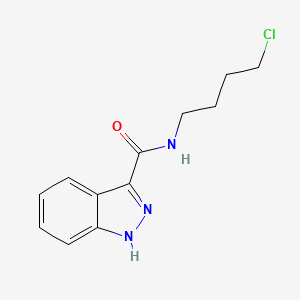

![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)
